molecular formula C15H22N2O2 B14315727 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol CAS No. 110140-07-3

1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol

Cat. No.: B14315727
CAS No.: 110140-07-3
M. Wt: 262.35 g/mol
InChI Key: IYKXNRJIZSPOEO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-4-ol with 1-chloro-3-(butylamino)propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indole ring, leading to the formation of corresponding indole-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups or double bonds present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylamino group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various N-substituted indole derivatives.

Scientific Research Applications

1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its interactions with enzymes, receptors, and cellular pathways.

    Chemical Biology: The compound serves as a tool for studying biological processes at the molecular level. It can be used to probe the mechanisms of action of various biological targets.

    Industrial Applications: In the chemical industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol can be compared with other similar compounds, such as:

    1-(Butylamino)-3-(1H-indol-3-yl)propan-2-ol: This compound has a similar structure but with the indole group attached at the 3-position instead of the 4-position. The change in position can affect the compound’s biological activity and chemical reactivity.

    1-(Butylamino)-3-(1H-indol-5-yl)propan-2-ol: Another similar compound with the indole group attached at the 5-position. This positional isomer may exhibit different pharmacological properties compared to the 4-position isomer.

    1-(Butylamino)-3-(1H-indol-6-yl)propan-2-ol: This compound has the indole group attached at the 6-position. The different attachment point can influence the compound’s interactions with biological targets and its overall activity.

The uniqueness of this compound lies in its specific structural arrangement, which can confer distinct biological and chemical properties compared to its positional isomers.

Properties

CAS No.

110140-07-3

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-(butylamino)-3-(1H-indol-4-yloxy)propan-2-ol

InChI

InChI=1S/C15H22N2O2/c1-2-3-8-16-10-12(18)11-19-15-6-4-5-14-13(15)7-9-17-14/h4-7,9,12,16-18H,2-3,8,10-11H2,1H3

InChI Key

IYKXNRJIZSPOEO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(COC1=CC=CC2=C1C=CN2)O

Origin of Product

United States

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